2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde
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Overview
Description
2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde is an organic compound that features a benzaldehyde group substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step ensures the hydroxyl group does not participate in subsequent reactions.
Formation of Sulfanyl Group: The protected hydroxyl compound is then reacted with a thiol reagent to introduce the sulfanyl group. Common reagents include thiourea or thiolates.
Aldehyde Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be deprotected under acidic conditions (e.g., using tetrabutylammonium fluoride, TBAF) to reveal the free hydroxyl group, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Tetrabutylammonium fluoride (TBAF)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Free hydroxyl derivatives
Scientific Research Applications
2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, aiding in the development of diagnostic tools and therapeutic agents.
Material Science: Its unique structure allows it to be incorporated into polymers and other materials, enhancing properties such as stability and reactivity.
Mechanism of Action
The mechanism of action of 2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde depends on the specific reactions it undergoes. Generally, the TBDMS group protects the hydroxyl group, allowing selective reactions at other sites. The sulfanyl group can participate in nucleophilic substitution reactions, while the aldehyde group can undergo various transformations such as reductions and condensations.
Comparison with Similar Compounds
Similar Compounds
(Tert-butyldimethylsilyloxy)acetaldehyde: Similar in having a TBDMS-protected hydroxyl group and an aldehyde group, but lacks the sulfanyl group.
4-((Tert-butyldimethylsilyloxy)methyl)aniline: Contains a TBDMS-protected hydroxyl group and an aniline group, differing in the functional groups attached to the benzene ring.
Uniqueness
2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde is unique due to the combination of a TBDMS-protected hydroxyl group, a sulfanyl group, and a benzaldehyde group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C15H24O2SSi |
---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyethylsulfanyl]benzaldehyde |
InChI |
InChI=1S/C15H24O2SSi/c1-15(2,3)19(4,5)17-10-11-18-14-9-7-6-8-13(14)12-16/h6-9,12H,10-11H2,1-5H3 |
InChI Key |
UFEPPWRQYYDYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCSC1=CC=CC=C1C=O |
Origin of Product |
United States |
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